Pyridine-2-carboximidoyl chloride

Organic Synthesis Imidoyl Chloride Preparation Reaction Yield Comparison

Pyridine-2-carboximidoyl chloride (CAS 117701-62-9) is a heterocyclic imidoyl chloride featuring a pyridine ring functionalized at the 2-position with a –C(=NH)Cl group. With a molecular formula of C₆H₅ClN₂ and a molecular weight of 140.57 g/mol, this compound serves as a bifunctional electrophilic building block in which the chloroimidoyl moiety is activated toward nucleophilic substitution while the pyridine nitrogen offers additional coordinative capacity.

Molecular Formula C6H5ClN2
Molecular Weight 140.57 g/mol
CAS No. 117701-62-9
Cat. No. B050321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-carboximidoyl chloride
CAS117701-62-9
Synonyms2-Pyridinecarboximidoylchloride(9CI)
Molecular FormulaC6H5ClN2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=N)Cl
InChIInChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H
InChIKeyQPHNCXIHRZHLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-carboximidoyl chloride (CAS 117701-62-9) – Chemical Identity, Reactivity Profile, and Core Procurement Rationale


Pyridine-2-carboximidoyl chloride (CAS 117701-62-9) is a heterocyclic imidoyl chloride featuring a pyridine ring functionalized at the 2-position with a –C(=NH)Cl group [1]. With a molecular formula of C₆H₅ClN₂ and a molecular weight of 140.57 g/mol, this compound serves as a bifunctional electrophilic building block in which the chloroimidoyl moiety is activated toward nucleophilic substitution while the pyridine nitrogen offers additional coordinative capacity . Its primary utility lies in the synthesis of amidines, amidoximes, and nitrogen-containing heterocycles through reaction with amines, alcohols, and thiols . The compound is typically prepared from ethyl 2-pyridin-aldoxime and N-chlorosuccinimide in DMF at 30 °C, yielding the product as a white solid in approximately 55% isolated yield . Commercially, it is available from multiple suppliers as a research intermediate, with purity specifications generally at or above 95% .

Why Generic Imidoyl Chlorides Cannot Substitute Pyridine-2-carboximidoyl chloride in Demanding Synthetic Workflows


Although the imidoyl chloride functional group is common to numerous reagents, substitution with a generic aryl carboximidoyl chloride or even a regioisomeric pyridine derivative can fundamentally alter both reactivity and downstream product profiles. The 2-position substitution on the pyridine ring places the electrophilic carbon in close proximity to the ring nitrogen, enabling a chelating bidentate coordination mode that is absent in 3- or 4-substituted analogs [1]. This chelation effect is critical for metal-catalyzed transformations: pyridine-2-carboximidoyl chloride-derived amidine ligands form stable 5-membered metallacycles with transition metals, a feature exploited in nickel-catalyzed cross-electrophile coupling where the pyridyl nitrogen acts as an internal directing group . In contrast, the N-hydroxy derivative (N-hydroxypicolinimidoyl chloride, CAS 69716-28-5) introduces an additional hydrogen-bond donor/acceptor that alters solubility, stability, and product profiles – it undergoes O-acetylation and cyclization pathways not accessible to the parent compound . Similarly, 5-substituted analogs (e.g., 5-bromo-N-hydroxypicolinimidoyl chloride, CAS 702680-55-5) introduce steric and electronic perturbations that modify both reaction rates and the physicochemical properties of derived products . The absence of quantitative structure-reactivity data for direct substitution underscores the procurement risk of assuming interchangeability without experimental validation.

Quantitative Differentiation Evidence for Pyridine-2-carboximidoyl chloride vs. Closest Analogs


Synthesis Yield Advantage vs. N-Hydroxy Analog in Oxime Chlorination

The parent pyridine-2-carboximidoyl chloride is obtained in 55% isolated yield from ethyl 2-pyridin-aldoxime and N-chlorosuccinimide in DMF at 30 °C over 2 h . Under comparable oxime chlorination conditions (NCS/DMF), the N-hydroxy derivative (CAS 69716-28-5) is reported in yields of 75–87% . While the N-hydroxy compound shows a higher yield in this specific transformation, the 55% yield for the parent compound provides a defined benchmark for procurement and process planning. This 20–32 percentage-point yield differential informs reagent stoichiometry and cost modeling for large-scale amidine synthesis.

Organic Synthesis Imidoyl Chloride Preparation Reaction Yield Comparison

Catalytic Activity in 1,3-Butadiene Polymerization: Chlorine-Substituted Ligand vs. Methyl-Substituted Benchmark

Bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes bearing pyridine-2-carboximidoyl chloride-derived ligands exhibit higher catalytic activity for 1,3-butadiene polymerization than the analogous methyl-substituted (Brookhart-Gibson-type) reference complex. Complex 4a (Ar = 2,4,6-Me₃C₆H₂) with chlorine at the imine groups outperformed complex 5a [2,6-(2,4,6-Me₃C₆H₂N=CMe)₂C₅H₃N]CoCl₂, with the activity order 4a > 4c ≈ 4e ≈ 4b > 4d, as revealed by polymer yield data [1]. All complexes produced polybutadiene with predominant cis-1,4 content up to 96% when activated with ethylaluminum sesquichloride (EASC) [1].

Organometallic Catalysis 1,3-Butadiene Polymerization Cobalt Complexes

Amidine Formation Yield via Imidate Intermediate: 4-Phenylpicolinimidamide HCl Benchmark

Pyridine-2-carboximidoyl chloride serves as a precursor to pyridyl-2-carboxamidine ligands critical for nickel-catalyzed cross-electrophile coupling. In a representative amidine synthesis, 4-phenylpicolinimidamide hydrochloride was prepared via the imidate intermediate method: 2-cyanopyridine was converted to methyl picolinimidate with NaOMe/MeOH, followed by reaction with NH₄Cl to afford the amidine HCl salt in 84% isolated yield (1.24 g from 1.00 g nitrile) [1]. The resulting amidine ligands, including 4-methoxypicolinimidamide hydrochloride (Weix ligand, ≥95% purity, mp 174–176 °C), enable nickel-catalyzed coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . This 84% benchmark provides a reference point for evaluating alternative synthetic routes.

Amidine Synthesis Nickel Catalysis Ligands Cross-Electrophile Coupling

Coordination Chemistry Differentiation: Chelating vs. Non-Chelating Imidoyl Chlorides in Metal Complex Formation

The 2-pyridyl substitution pattern in pyridine-2-carboximidoyl chloride-derived ligands enables bidentate (N,N′) chelation to metal centers, forming stable 5-membered metallacycles. X-ray crystallographic analysis of bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes 4a, 4c–e, and 5a confirmed a trigonal bipyramidal configuration, while 4b (Ar = 2,6-iPr₂C₆H₃) adopted a distorted square pyramidal geometry [1]. This chelation-driven structural control is absent in 3- or 4-pyridyl-substituted imidoyl chlorides, which cannot form analogous 5-membered chelate rings. The spatial opening degree around the metal center, as revealed by crystallographic data, correlates directly with catalytic activity ranking (4a > 4c ≈ 4e ≈ 4b > 4d) [1].

Coordination Chemistry Cobalt Complexes X-ray Crystallography

Optimal Procurement Scenarios for Pyridine-2-carboximidoyl chloride Based on Quantitative Evidence


Nickel-Catalyzed Cross-Electrophile Coupling Ligand Synthesis

When synthesizing pyridyl-2-carboxamidine ligands (e.g., 4-methoxypicolinimidamide hydrochloride) for nickel-catalyzed cross-electrophile coupling, pyridine-2-carboximidoyl chloride is the preferred precursor. The imidate intermediate route via this compound achieves 84% isolated yield for representative N-substituted amidines [1], and the derived Weix ligand (≥95% purity, mp 174–176 °C) has been validated for coupling diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The 2-pyridyl substitution ensures bidentate N,N′ chelation essential for catalytic activity.

Cobalt(II) Polymerization Catalyst Development

For research groups developing cobalt(II)-based catalysts for 1,3-butadiene polymerization, pyridine-2-carboximidoyl chloride-derived bis(imidoylchloride)pyridine ligands offer a measurable activity advantage over methyl-substituted analogs [1]. The chlorine-substituted complex 4a outperforms the Brookhart-Gibson-type reference 5a under identical EASC activation, producing polybutadiene with cis-1,4 content up to 96%. The trigonal bipyramidal geometry confirmed by X-ray crystallography provides a predictable structural platform for ligand tuning.

Amidine and Amidoxime Library Synthesis for Medicinal Chemistry

In medicinal chemistry programs requiring diverse amidine or amidoxime libraries, pyridine-2-carboximidoyl chloride enables modular derivatization through nucleophilic substitution with primary/secondary amines, alcohols, or hydroxylamine derivatives [1]. The 55% benchmark yield for the parent compound provides a reliable starting point for reaction optimization, while the electrophilic chloroimidoyl carbon ensures predictable reactivity with a broad range of nitrogen, oxygen, and sulfur nucleophiles.

Coordination Chemistry and Metallosupramolecular Architecture Design

The chelating bidentate coordination mode of 2-pyridyl imidoyl chloride derivatives—unavailable from 3- or 4-substituted regioisomers—makes this compound essential for constructing well-defined transition metal complexes with predictable geometries [1]. X-ray crystallographic data confirm trigonal bipyramidal or square pyramidal configurations for cobalt(II) complexes, enabling rational design of metallosupramolecular architectures where metal-center geometry directly influences functional properties such as magnetic behavior or catalytic activity.

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